4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold for drug design.
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is classified as a pyrrolopyridine derivative. Its chemical formula is C₈H₅F₃N₂, and it has a molecular weight of 174.13 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior and interaction with biological targets.
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity. For instance, the choice of protecting groups can significantly affect the efficiency of subsequent reactions in multi-step syntheses.
The molecular structure of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine features a fused ring system consisting of a pyrrole ring attached to a pyridine ring. The trifluoromethyl group is located at the 4-position of the pyrrole ring.
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions typical for heterocyclic compounds:
The reactivity is often influenced by the electronic nature of substituents on the aromatic rings, making it possible to tailor compounds for specific applications in drug design.
The mechanism of action for compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves interaction with biological targets such as enzymes or receptors. For instance:
Biological assays indicate that these compounds can exhibit significant inhibitory activity against various kinases at low micromolar concentrations, highlighting their potential as therapeutic agents.
The trifluoromethyl group contributes to increased lipophilicity and stability under various conditions, making this compound suitable for pharmaceutical applications.
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
Research continues to expand on the potential applications of this compound in various fields, emphasizing its importance in contemporary chemical research.
The pyrrolo[3,2-c]pyridine scaffold is typically constructed via intramolecular cyclization or transition-metal-catalyzed annulation. A prominent approach involves the Horner-Wadsworth-Emmons (HWE) olefination of 1-(5,6-dihydro-4H-pyran-3-yl)-2,2,2-trifluoroethanone with diethyl cyanomethylphosphonate, yielding key intermediates like 3-(5,6-dihydro-4H-pyran-3-yl)-4,4,4-trifluorobut-2-enenitrile. Subsequent amine-mediated cyclization in solvent-free conditions (100°C, 3h) generates the pyrrolo[3,2-c]pyridine core with a trifluoromethyl group at C-4 (Scheme 1) [9]. Alternative routes include microwave-assisted condensation of trifluoromethyl-containing precursors with amines, achieving cyclization in sealed tubes at 140°C to overcome the low reactivity of the trifluoromethyl group [4].
Table 1: Key Synthetic Methods for Pyrrolo[3,2-c]pyridine Core
Method | Starting Material | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
HWE/Amine Cyclization [9] | Trifluoroacetyl dihydropyran | Solvent-free, 100°C, 3h | 60–80 | Atom-economical, no catalyst |
Microwave Condensation [4] | 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | NH₃/H₂O, 140°C, sealed tube | 90 | High regioselectivity |
Radical Cyclization [2] | N-DNP-Zincke imines | Radical initiators, 80°C | 50–80 | C3 functionalization compatible |
Electrophilic trifluoromethylation employs reagents like trifluoromethyl anhydride to acylate dihydropyran intermediates, forming 1-(heteroaryl)-2,2,2-trifluoroethanones. This method is limited by the electron-deficient nature of pyridine rings, which reduces electrophile susceptibility [9] [4]. In contrast, radical pathways leverage Umpolung strategies to convert electron-deficient pyridines into electron-rich dihydropyridines or radical anions. For example, electrophilic chalcogen radicals (e.g., ·SCF₃) add regioselectively to Zincke imine intermediates at C-3, followed by rearomatization to install trifluoromethylthio groups adjacent to the pyrrolopyridine core [2]. Fluorination via a two-electron electrophilic pathway is also feasible but requires N-activation with 2,4-dinitrophenyl (DNP) groups [2].
Regioselectivity is governed by the electronic asymmetry of the pyrrolo[3,2-c]pyridine ring. C-4 (pyridine-like nitrogen neighbor) is electron-deficient, favoring nucleophilic attacks, while C-7 (pyrrole-like nitrogen neighbor) is electron-rich, supporting electrophilic substitutions. N-Activation strategies enable meta-selective functionalization: Zincke imine intermediates derived from N-DNP-protected pyridines permit C-3 (equivalent to C-4 in fused systems) thiolation/selenylation via radical addition-elimination (Figure 1) [2]. For C-7 modifications, direct C–H activation using Pd/BINAP catalysts facilitates arylation at this position. Computational studies confirm higher Fukui coefficients at C-3/C-5 (0.08/0.07) versus C-4 (0.03), rationalizing the observed meta-selectivity [2] [8].
Table 2: Regioselective Functionalization Examples
Position | Reagent | Conditions | Selectivity | Application |
---|---|---|---|---|
C-4 | N-(Arylthio)phthalimides [2] | DNP-Zincke imine, MTBE/H₂O, 80°C | >20:1 (C4 vs. C7) | Biaryl derivatives for kinase inhibitors |
C-7 | Arylboronic acids [3] | Pd(dppf)Cl₂, EtOH/H₂O, 90°C | >15:1 | CSF1R inhibitors |
C-4/C-7 | Diaryl iodonium salts [6] | Cu catalysis, DMF, 110°C | Divergent | Anticancer scaffolds |
Palladium-catalyzed couplings are pivotal for derivatizing the pyrrolo[3,2-c]pyridine core:
Solvent choice critically impacts cyclization and coupling efficiency:
Table 3: Optimized Conditions for Key Transformations
Reaction Type | Optimal Solvent | Catalyst/Ligand | Additive | Yield Enhancement |
---|---|---|---|---|
Zincke Imine Thiolation [2] | MTBE/H₂O (9:1) | None | H₂O (10 vol%) | 35% → 80% |
Suzuki Coupling [3] | EtOH/H₂O (4:1) | Pd(dppf)Cl₂ | Na₂CO₃ | 64–85% |
Buchwald-Hartwig [3] | Dioxane | Pd(OAc)₂/BINAP | Cs₂CO₃ | >70% |
Solvent-Free Cyclization [9] | None | Not applicable | None | 80% (vs. 50% in MeCN) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: